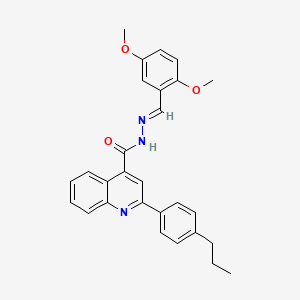![molecular formula C12H20N2O4S2 B5752573 N,N'-[1,4-phenylenebis(methylene)]diethanesulfonamide](/img/structure/B5752573.png)
N,N'-[1,4-phenylenebis(methylene)]diethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-[1,4-phenylenebis(methylene)]diethanesulfonamide, commonly known as PPME, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. PPME is a sulfonamide-based compound that has been synthesized using different methods.
Wirkmechanismus
PPME is a sulfonamide-based compound that can form stable complexes with metal ions. The mechanism of action of PPME involves the formation of a complex between PPME and metal ions. This complex can then be analyzed using different techniques such as UV-Vis spectroscopy and fluorescence spectroscopy.
Biochemical and Physiological Effects:
PPME has been shown to have minimal biochemical and physiological effects. PPME is not toxic to cells and does not cause any significant changes in cell viability or morphology. However, PPME can interfere with the activity of metal-dependent enzymes, which can lead to changes in cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PPME is its ability to form stable complexes with metal ions. This makes it useful in the analysis of metal ions in biological samples. PPME is also relatively easy to synthesize and can be obtained in high yields. However, one of the main limitations of PPME is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of PPME in scientific research. One potential direction is the use of PPME as a fluorescent probe for metal ions in living cells. This would require the development of new techniques for delivering PPME into cells and imaging metal ions in real-time. Another potential direction is the use of PPME in the development of new metal-based drugs. PPME could be used as a chelating agent to deliver metal ions to specific targets in the body. Finally, PPME could be used in the development of new materials with specific metal-binding properties.
Synthesemethoden
PPME can be synthesized using different methods. One of the most common methods involves the reaction of 1,4-phenylenediamine with diethyl sulfate and sodium hydroxide. The resulting compound is then reacted with sulfamide to yield PPME. Other methods include the reaction of 1,4-phenylenediamine with ethyl chloroformate and sodium sulfite and the reaction of 1,4-phenylenediamine with diethyl sulfite and sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
PPME has been studied extensively for its potential use in various scientific research applications. One of the most common applications of PPME is as a chelating agent for metal ions. PPME can form stable complexes with metal ions, which makes it useful in the analysis of metal ions in biological samples. PPME has also been studied for its potential use as a fluorescent probe for metal ions.
Eigenschaften
IUPAC Name |
N-[[4-[(ethylsulfonylamino)methyl]phenyl]methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4S2/c1-3-19(15,16)13-9-11-5-7-12(8-6-11)10-14-20(17,18)4-2/h5-8,13-14H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVSIGYEXSUXLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1=CC=C(C=C1)CNS(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-thiophenecarboxamide](/img/structure/B5752510.png)
![ethyl 3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5752520.png)


![N-(tert-butyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5752541.png)

![N-[4-(4-morpholinyl)phenyl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B5752553.png)


![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-ethoxybenzamide](/img/structure/B5752564.png)

![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5752580.png)
![N-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonothioyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5752581.png)
